Potency and Oral Bioactivity Compared to Endogenous Peptide Apelin-13
APJ receptor agonist 5 (EC50 = 0.4 nM) demonstrates comparable in vitro potency to the endogenous peptide ligand apelin-13 (EC50 = 0.37 nM) [1]. Crucially, APJ receptor agonist 5 is a small molecule with oral bioavailability, whereas apelin-13 is a peptide that requires parenteral administration due to poor oral absorption and rapid plasma degradation [2].
| Evidence Dimension | APJ receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Apelin-13 (0.37 nM) |
| Quantified Difference | Comparable potency (0.4 nM vs 0.37 nM) |
| Conditions | In vitro functional assay (vendor-reported EC50) |
Why This Matters
APJ receptor agonist 5 offers potency equivalent to the endogenous ligand but with small molecule drug-like properties (oral bioavailability) essential for convenient, repeat-dose in vivo studies.
- [1] TargetMol. Apelin-13. Product Datasheet. Accessed 2026-04-17. View Source
- [2] Johnson JA, Kim SH, Jiang J, et al. Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate. J Med Chem. 2021;64(6):3081-3097. View Source
